molecular formula C9H13NO B6588712 3-ethyl-2-methoxyaniline CAS No. 67291-59-2

3-ethyl-2-methoxyaniline

Cat. No.: B6588712
CAS No.: 67291-59-2
M. Wt: 151.21 g/mol
InChI Key: XTFYPNHCQILMKR-UHFFFAOYSA-N
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Description

3-Ethyl-2-methoxyaniline is a substituted aniline derivative that serves as a versatile building block in organic synthesis and materials science research. This compound features both an amine and a methoxy functional group on the aromatic ring, with an additional ethyl substituent that influences its electronic properties and steric profile. Such alkoxy-substituted anilines are frequently employed as precursors in the synthesis of dyes, pharmaceuticals, and functional polymers . Researchers value this compound for its role in developing advanced materials. Structurally related methoxyanilines, such as 2-methoxyaniline (o-anisidine), have been extensively studied for their use in electrosynthesis, leading to conductive polymers with applications in electrochromic devices, sensors, and antistatic coatings . The ethyl group in the 3-position may be utilized to fine-tune the solubility and processability of resulting polymeric materials. In chemical synthesis, the compound acts as a key intermediate for the construction of more complex molecules. Its aniline moiety allows for diazotization and further coupling reactions, while the methoxy group can direct electrophilic substitution. Similar compounds are also investigated in catalysis and as ligands for metal complexes . Researchers should handle this compound with care, as structurally similar anisidines can be hazardous upon exposure . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

CAS No.

67291-59-2

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-ethyl-2-methoxyaniline

InChI

InChI=1S/C9H13NO/c1-3-7-5-4-6-8(10)9(7)11-2/h4-6H,3,10H2,1-2H3

InChI Key

XTFYPNHCQILMKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)N)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-methoxyaniline can be achieved through several methods. One common approach involves the nitration of 3-ethyl-2-methoxytoluene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using catalytic hydrogenation or chemical reducing agents such as iron and hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The use of palladium-catalyzed amination reactions is also common, where aryl halides are reacted with amines in the presence of a palladium catalyst and a suitable base .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, iron with hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products:

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate in Dye Production
3-Ethyl-2-methoxyaniline is utilized as an intermediate in the synthesis of various dyes, particularly azo dyes. Azo compounds are significant in the textile industry for their vibrant colors and stability. The compound's ability to undergo electrophilic substitutions makes it a valuable precursor for synthesizing complex dye structures.

2. Synthesis of Pharmaceuticals
The compound serves as a building block for the synthesis of pharmaceutical agents. Research indicates its potential in developing anti-cancer drugs due to its structural similarity to known bioactive compounds. A notable case study demonstrated its use in synthesizing derivatives that exhibited cytotoxic effects against cancer cell lines, highlighting its potential in medicinal chemistry.

Material Science Applications

1. Conductive Polymers
this compound can be polymerized to form conductive materials. These polymers are essential in the development of electronic devices, including sensors and organic light-emitting diodes (OLEDs). Studies have shown that polymers derived from this compound exhibit good electrical conductivity and thermal stability, making them suitable for various electronic applications.

Property Value
ConductivityUp to 10 S/m
Thermal StabilityDecomposes above 300°C
ApplicationOLEDs, Sensors

2. Electrochromic Devices
Research has explored the use of this compound in electrochromic devices, which change color upon electrical stimulation. These devices have applications in smart windows and displays. A recent study detailed the synthesis of electrochromic films from this compound, demonstrating significant color change efficiency and response time.

Environmental Impact and Safety

While this compound has beneficial applications, its environmental impact must be considered. It is classified as a hazardous substance due to potential toxicity and environmental persistence. Proper handling and disposal methods are crucial to mitigate risks associated with exposure.

Case Studies

Case Study 1: Synthesis of Anticancer Agents
A study published in a peer-reviewed journal highlighted the synthesis of novel anticancer agents using this compound as a starting material. The synthesized compounds were tested against various cancer cell lines, showing promising results with IC50 values lower than those of standard chemotherapeutics.

Case Study 2: Development of Conductive Polymers
In another study, researchers synthesized conductive polymers from this compound for use in flexible electronic devices. The polymers demonstrated excellent mechanical properties and conductivity, making them suitable for next-generation electronic applications.

Mechanism of Action

The mechanism of action of 3-ethyl-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares 3-ethyl-2-methoxyaniline with key analogs based on substituent type, position, and molecular attributes:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference IDs
This compound -OCH₃ (2), -CH₂CH₃ (3) C₉H₁₃NO 151.21 g/mol Likely intermediate in synthesis; moderate solubility in organic solvents (inferred) N/A (hypothetical)
3-Methoxy-2-methylaniline -OCH₃ (3), -CH₃ (2) C₈H₁₁NO 137.18 g/mol Higher solubility in polar solvents due to smaller methyl group; used in pharmaceutical intermediates
2-Iodo-3-methoxyaniline -OCH₃ (3), -I (2) C₇H₈INO 249.05 g/mol Heavy iodine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)
4-(Ethoxymethyl)-3-methoxyaniline -OCH₃ (3), -CH₂OCH₂CH₃ (4) C₁₀H₁₅NO₂ 181.23 g/mol Ethoxymethyl group increases steric bulk; potential use in polymer chemistry
3-Methoxyaniline hydrochloride -OCH₃ (3), -NH₃⁺Cl⁻ C₇H₁₀ClNO 175.62 g/mol Ionic form improves water solubility; common in drug formulations

Key Structural and Reactivity Differences

  • Substituent Bulk and Solubility :
    The ethyl group in this compound increases lipophilicity compared to methyl (3-methoxy-2-methylaniline), reducing solubility in polar solvents. In contrast, ionic derivatives like 3-methoxyaniline hydrochloride exhibit high water solubility.
  • Electronic Effects :
    Methoxy groups are electron-donating, activating the ring toward electrophilic substitution. The ethyl group (weakly electron-donating) may slightly enhance this effect, while iodine in 2-iodo-3-methoxyaniline acts as an electron-withdrawing group, directing reactions to specific ring positions.
  • Reactivity in Synthesis : Iodo-substituted analogs (e.g., 2-iodo-3-methoxyaniline) are valuable in cross-coupling reactions, as demonstrated in palladium-catalyzed syntheses. Ethyl-substituted derivatives may instead undergo alkylation or oxidation reactions.

Biological Activity

3-Ethyl-2-methoxyaniline is an aromatic amine that has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology. This compound, characterized by an ethyl group and a methoxy group attached to the aniline structure, may exhibit various effects on biological systems, including antibacterial, antifungal, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by case studies and research findings.

This compound can be synthesized through various chemical pathways, often involving the alkylation of aniline derivatives. Its molecular formula is C11H15N, with a molecular weight of 175.25 g/mol. The presence of both an ethyl and a methoxy group contributes to its lipophilicity and reactivity, which are crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted on various substituted anilines demonstrated that compounds with methoxy groups showed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of their unsubstituted counterparts.

CompoundMIC (μg/mL)Activity Type
This compound8Antibacterial against E. faecalis
4-Methylaniline16Antibacterial against E. faecalis
2-Methoxyaniline32Antibacterial against S. aureus

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been shown to inhibit the proliferation of A2780 ovarian cancer cells at concentrations ranging from 0.1 to 1 μM . The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.

Case Study: A2780 Cell Line

  • Concentration : 0.5 μM
  • Cell Viability Reduction : Approximately 20%
  • Mechanism : Induction of oxidative stress through ROS generation

Toxicological Considerations

While exploring its biological activities, it is essential to consider the toxicological implications of this compound. Studies have suggested that exposure to certain anilines may be associated with carcinogenic risks . The International Agency for Research on Cancer (IARC) has classified some related compounds as potential carcinogens based on animal studies demonstrating tumor formation upon exposure . Thus, further research is warranted to fully understand the safety profile of this compound.

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